molecular formula C10H12FNO B11704269 2-Amino-1-(4-fluorophenyl)-1-butanone CAS No. 313239-77-9

2-Amino-1-(4-fluorophenyl)-1-butanone

Cat. No.: B11704269
CAS No.: 313239-77-9
M. Wt: 181.21 g/mol
InChI Key: CDIAJVCXLAGRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-fluorophenyl)-1-butanone is a synthetic compound that belongs to the class of cathinones, which are structurally related to amphetamines This compound is characterized by the presence of an amino group and a fluorophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-fluorophenyl)-1-butanone typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-fluorophenyl)-1-butanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-fluorophenyl)-1-butanone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced neuronal activity. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-fluorophenyl)-1-butanone is unique due to its specific structural features, such as the presence of a fluorophenyl group, which can influence its pharmacological properties and reactivity. This compound’s distinct chemical structure allows for unique interactions with biological targets, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-9(12)10(13)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIAJVCXLAGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043387
Record name 2-Amino-1-(4-fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313239-77-9
Record name 2-Amino-1-(4-fluorophenyl)-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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